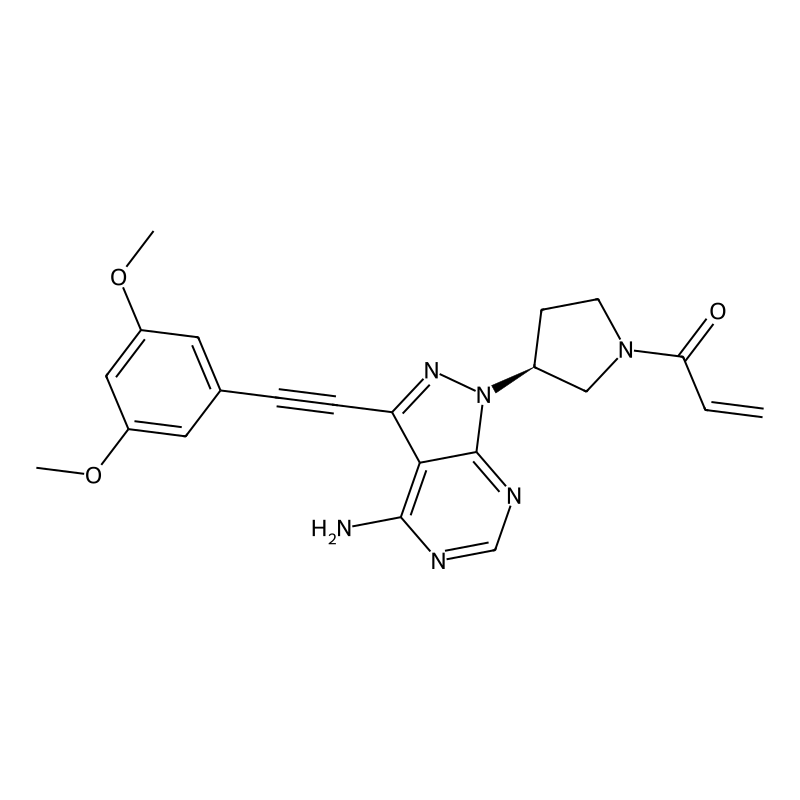

Futibatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Futibatinib (TAS-120) is a highly selective, irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors 1–4 (FGFR1–4). Unlike traditional reversible ATP-competitive inhibitors, futibatinib features an acrylamide warhead that forms a covalent adduct with a highly conserved cysteine residue (e.g., C491 in FGFR2) located in the P-loop of the kinase domain [1]. This irreversible binding mechanism provides sustained suppression of FGFR phosphorylation and downstream signaling pathways, such as MAPK/ERK and PI3K/AKT. In procurement and assay design, futibatinib is prioritized as a benchmark covalent probe for pan-FGFR inhibition, offering sub-nanomolar to low-nanomolar potency across all four isoforms while maintaining an exceptionally clean kinome selectivity profile[2].

References

- [1] Ito, S. et al. 'Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use.' ACS Medicinal Chemistry Letters, 2023, 14, 396-404.

- [2] Sootome, H. et al. 'Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors.' Cancer Research, 2020, 80(22), 4986-4997.

Substituting futibatinib with standard reversible FGFR inhibitors—such as pemigatinib, infigratinib, or erdafitinib—fundamentally compromises experimental integrity in acquired resistance models. Reversible inhibitors are highly vulnerable to steric hindrance caused by gatekeeper mutations (e.g., FGFR2 V565I/L) and molecular brake mutations (e.g., N550H), leading to a complete loss of target engagement and assay failure [1]. Because futibatinib covalently binds to the P-loop cysteine, it bypasses these steric clashes, maintaining nanomolar potency where reversible analogs experience >100-fold drops in efficacy [2]. Furthermore, utilizing broad-spectrum multi-kinase inhibitors as substitutes introduces confounding off-target toxicities, whereas futibatinib's strict selectivity ensures that observed phenotypic responses are exclusively FGFR-driven.

References

- [1] Goyal, L. et al. 'Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma.' Clinical Cancer Research, 2022.

- [2] Sootome, H. et al. 'Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors.' Cancer Research, 2020, 80(22), 4986-4997.

Efficacy Against FGFR2 Gatekeeper Mutations

In comparative kinase assays, futibatinib demonstrates sustained potency against acquired resistance mutations that render reversible inhibitors ineffective. Against the FGFR2 V565I gatekeeper mutant, futibatinib maintains an IC50 of 1.3 to 3.0 nM[1]. In stark contrast, reversible ATP-competitive inhibitors such as pemigatinib and infigratinib suffer a >100-fold loss in potency, failing to suppress downstream signaling at clinically and experimentally relevant concentrations[2].

| Evidence Dimension | IC50 against FGFR2 V565I mutant |

| Target Compound Data | Futibatinib: 1.3 - 3.0 nM |

| Comparator Or Baseline | Pemigatinib / Infigratinib: >100-fold shift in IC50 (loss of potency) |

| Quantified Difference | >100-fold superior potency for futibatinib against the V565I mutant |

| Conditions | Recombinant kinase assays and cell-based phosphorylation assays |

Procurement of futibatinib is essential for laboratories modeling acquired resistance in cholangiocarcinoma or urothelial carcinoma, as reversible inhibitors cannot accurately probe these mutant targets.

Covalent Target Engagement and Sustained Inhibition

Futibatinib's mechanism of action relies on the formation of an irreversible covalent bond with the C491 residue in the FGFR2 ATP-binding pocket. When tested against the C491A mutant, futibatinib exhibits a >100-fold shift in IC50, confirming its strict reliance on this cysteine for covalent engagement [1]. This irreversible binding results in prolonged suppression of FGFR phosphorylation and downstream ERK activation even after drug washout, whereas reversible inhibitors exhibit rapid target dissociation and signal recovery [2].

| Evidence Dimension | IC50 shift against FGFR2 C491A mutant vs Wild-Type |

| Target Compound Data | Futibatinib: >100-fold loss of potency against C491A (confirming covalent mechanism) |

| Comparator Or Baseline | Reversible inhibitors: No dependency on C491 for binding |

| Quantified Difference | Absolute dependency on C491 for irreversible target engagement |

| Conditions | FGFR2 C491A mutant enzyme assay |

Irreversible binding guarantees prolonged assay stability and sustained target suppression, making it the preferred reagent for long-term cellular assays and in vivo pharmacodynamic studies.

Pan-FGFR Potency vs Isoform-Selective Agents

Futibatinib functions as a highly potent pan-FGFR inhibitor, exhibiting IC50 values of 1.8 nM, 1.4 nM, 1.6 nM, and 3.7 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively[1]. While FGFR4-selective inhibitors like roblitinib (FGF401) achieve similar potency against FGFR4 (IC50 1.9 nM), they show >1000-fold weaker activity against FGFR1-3 . Futibatinib provides comprehensive blockade across all four isoforms simultaneously, eliminating the need to procure and multiplex several isoform-specific compounds.

| Evidence Dimension | IC50 across FGFR1-4 isoforms |

| Target Compound Data | Futibatinib: 1.4 - 3.7 nM across all four isoforms |

| Comparator Or Baseline | Roblitinib (FGF401): 1.9 nM for FGFR4, but >1000-fold weaker for FGFR1-3 |

| Quantified Difference | Comprehensive sub-10 nM potency across all 4 isoforms vs single-isoform restriction |

| Conditions | Recombinant human kinase panel assays |

Buyers requiring simultaneous suppression of redundant FGFR signaling pathways can rely on a single, well-characterized reagent rather than a complex mixture of selective inhibitors.

Exceptional Kinome Selectivity Profile

Broad-spectrum tyrosine kinase inhibitors (e.g., brivanib or lenvatinib) often exhibit significant cross-reactivity with VEGFR and PDGFR, complicating the interpretation of phenotypic data. In a comprehensive screen of 296 human kinases, futibatinib demonstrated exquisite selectivity, with only 3 non-FGFR kinases (mutant RET, MAPKAPK2, and CK1a) showing >50% inhibition at 100 nM (50x the primary IC50)[1]. This clean kinome profile ensures that experimental results are driven specifically by FGFR blockade.

| Evidence Dimension | Off-target kinase inhibition in a 296-kinase panel |

| Target Compound Data | Futibatinib: Only 3 non-FGFR kinases inhibited >50% at 100 nM |

| Comparator Or Baseline | Broad-spectrum multi-kinase inhibitors (e.g., Brivanib): High cross-reactivity with VEGFR/PDGFR |

| Quantified Difference | Near-absolute FGFR specificity compared to multi-target angiogenesis inhibitors |

| Conditions | 296-kinase panel screening at 100 nM concentration |

High kinome selectivity prevents confounding off-target effects in complex biological assays, ensuring high reproducibility and clean phenotypic data.

Modeling Acquired Resistance in FGFR-Driven Cancers

Due to its ability to maintain nanomolar potency against V565I/L and N550H/K mutations, futibatinib is a benchmark positive control for assays modeling acquired resistance in cholangiocarcinoma and urothelial carcinoma cell lines. It allows researchers to establish baseline efficacy profiles for next-generation compounds aiming to overcome steric hindrance in the ATP-binding pocket [1].

Structural Biology and Covalent Inhibitor Design

As a first-in-class approved covalent FGFR inhibitor, futibatinib serves as a critical reference standard in structural biology and medicinal chemistry. It is utilized in X-ray crystallography and mass spectrometry assays to map the P-loop cysteine (C491/C492) engagement, guiding the rational design of novel irreversible kinase inhibitors[2].

Pan-FGFR Suppression in Redundant Signaling Models

In complex tumor microenvironment or developmental biology models where multiple FGFR isoforms are co-expressed and exhibit functional redundancy, futibatinib is a highly effective reagent. Its uniform sub-10 nM potency across FGFR1-4 ensures complete pathway blockade, avoiding the incomplete suppression seen when using isoform-selective agents like roblitinib or fisogatinib [1].

In Vivo Pharmacodynamic Profiling

Futibatinib's irreversible binding mechanism provides sustained target suppression even as plasma drug levels decline. This makes it highly suitable for in vivo xenograft studies, where it demonstrates dose-dependent tumor reduction and prolonged pERK inhibition, serving as a reliable benchmark for evaluating the in vivo efficacy of experimental targeted therapies [1].

References

- [1] Sootome, H. et al. 'Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors.' Cancer Research, 2020, 80(22), 4986-4997.

- [2] Ito, S. et al. 'Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use.' ACS Medicinal Chemistry Letters, 2023, 14, 396-404.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Lytgobi monotherapy is indicated for the treatment of adult patients with locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement that have progressed after at least one prior line of systemic therapy.

Treatment of cholangiocarcinoma

Livertox Summary

Drug Classes

Antineoplastic Agents

Mechanism of Action

Absorption Distribution and Excretion

Following a single oral dose of 20 mg radiolabeled futibatinib, approximately 91% of the total recovered radioactivity was observed in feces and 9% in urine, with negligible unchanged futibatinib in urine or feces.

The geometric mean (CV%) apparent volume of distribution (Vc/F) is 66 L (18%).

The geometric mean (CV%) apparent clearance (CL/F) is 20 L/h (23%).

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Explore Compound Types